1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 242797-34-8) is a pyridine derivative characterized by a 2,4-dichlorobenzyl group attached to the pyridine ring and an N-methyl carboxamide substituent. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, with a molecular weight of 311.17 g/mol .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)6-12(9)16/h2-6,8H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXHWBXTAFMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketoamide Dimerization
Adapting methodologies from 2-pyridone syntheses, the cyclocondensation of N-methylacetoacetamide under acidic conditions yields 4,6-dimethyl-2-pyridone-5-carboxamide. However, substituent positional control requires modification:
| Condition | Outcome | Yield (%) | Reference |
|---|---|---|---|
| p-TsOH (neat, 60°C) | 4,6-Dimethyl-2-pyridone-5-carboxamide | 58 | |
| HCl/EtOH (reflux) | Unsubstituted pyridone | <20 |
For the target compound, replacing acetoacetamide with 3-carboxy-N-methylacetamide and optimizing cyclization conditions (e.g., HCl/MeOH at 80°C) achieves the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold.
Regioselective Benzylation at Position 1
Nucleophilic Aromatic Substitution
The pyridone nitrogen undergoes alkylation with 2,4-dichlorobenzyl chloride under basic conditions. Key parameters include:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 45 |
| NaH | THF | 65 | 6 | 72 |
| DBU | MeCN | 25 | 24 | 68 |
Optimal conditions : NaH/THF at 65°C for 6 hours achieves 72% yield with minimal O-alkylation byproducts.
Carboxamide Installation via Coupling Reactions
Ester-to-Amide Conversion
The methyl ester intermediate undergoes aminolysis with methylamine. Comparative methods:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct aminolysis | MeNH₂ (40% aq.), 100°C | 58 | 89 |
| EDCl/HOBt activation | MeNH₂, DCM, 25°C | 92 | 98 |
Coupling agents like EDCl/HOBt suppress hydrolysis and improve efficiency.
Alternative Route: Tandem Cyclization-Benzylation
A one-pot approach combining pyridone formation and benzylation was explored using 3-(methoxycarbonyl)-β-ketoamide and 2,4-dichlorobenzyl bromide:
| Step | Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Cyclization | p-TsOH, toluene, 110°C | Methyl 6-oxopyridine-3-carboxylate | 65 |
| Benzylation | K₂CO₃, DMF, 80°C | Target ester | 78 |
This method reduces purification steps but requires stringent temperature control to prevent decarboxylation.
Structural Validation and Analytical Data
1H NMR (400 MHz, DMSO-d₆) :
- δ 2.85 (s, 3H, NCH₃)
- δ 5.32 (s, 2H, NCH₂Ar)
- δ 6.90–7.45 (m, 3H, Ar-H)
- δ 8.12 (s, 1H, pyridone H-2)
HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN gradient)
HRMS (ESI+) : m/z 311.0584 [M+H]⁺ (calc. 311.0589)
Scale-Up Challenges and Mitigation
Critical issues in kilogram-scale production include:
- Benzylation regioselectivity : Residual O-alkylation (<5%) addressed via silica gel chromatography.
- Carboxamide hydrolysis : Strict anhydrous conditions during EDCl-mediated coupling reduce acid formation.
- Dichlorobenzyl chloride handling : Use of closed systems and scrubbers to manage toxicity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. Studies have shown that modifications to the pyridine ring enhance the activity against various bacterial strains. For instance, the compound's efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as an antibacterial agent .
Antiviral Properties
Recent investigations have highlighted the compound's potential in antiviral applications. It has been evaluated for activity against viruses such as Zika and Dengue, with certain derivatives demonstrating significant inhibition of viral replication. Structure-activity relationship studies reveal that specific substitutions on the benzyl moiety can enhance antiviral efficacy .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in vitro. Studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Pesticidal Activity
The compound's structural characteristics lend themselves to applications in agrochemicals. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests. Field trials are necessary to assess its effectiveness and safety in real-world agricultural settings .
Herbicidal Potential
Research into the herbicidal activity of this compound suggests that it may inhibit specific weed species' growth by interfering with their metabolic pathways. This application could provide an environmentally friendly alternative to conventional herbicides .
Polymer Chemistry
The incorporation of 1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its ability to act as a plasticizer or stabilizer in polymer formulations is under investigation .
Nanotechnology
Emerging research focuses on using this compound in nanotechnology applications, particularly in drug delivery systems where its unique chemical properties can enhance the solubility and bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell function and viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzyl group, the N-substituent of the carboxamide, and additional halogenations on the pyridine ring. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
a) N-Substituent Variations
- N-Methyl vs. N-Ethyl : The ethyl analog (325.20 g/mol) has a higher molecular weight and increased lipophilicity compared to the methyl derivative (311.17 g/mol). The bulkier ethyl group may alter steric interactions in binding pockets .
- N-Aryl Substitutions: Compounds with N-aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl) exhibit higher molecular weights and diverse electronic profiles.
b) Benzyl Substituent Modifications
- 2,4-Dichloro vs. 3-Chloro vs. 3,4-Dichloro: The 2,4-dichlorobenzyl group in the target compound provides a balanced steric and electronic profile. The 3,4-dichlorobenzyl analog (391.22 g/mol) has greater molecular rigidity, which might influence receptor selectivity .
c) Pyridine Ring Halogenation
- The addition of a 5-chloro substituent (e.g., CAS 339024-51-0 and 338977-35-8) increases molecular weight by ~90–100 g/mol compared to non-halogenated analogs. This modification enhances electrophilicity, which could improve interaction with nucleophilic residues in target proteins .
Physicochemical and Commercial Considerations
- Lipophilicity : Increased chlorine atoms (e.g., CAS 339024-51-0 with three Cl atoms) correlate with higher logP values, suggesting reduced aqueous solubility but improved membrane permeability.
- Synthetic Accessibility : The N-methyl and N-ethyl analogs (CAS 242797-34-8 and 242797-35-9) are commercially available in pharmaceutical grades (99% purity), indicating established synthetic routes .
- Cost : Pricing varies with complexity; for example, the N-ethyl analog is priced at $11.11/KG (industrial grade), while aryl-substituted derivatives (e.g., CAS 338782-63-1) are likely more expensive due to additional synthetic steps .
Research and Application Insights
- Enzyme Inhibition : The 2,4-dichlorobenzyl group may target hydrophobic enzyme pockets, while the carboxamide moiety could engage in hydrogen bonding with catalytic residues.
- Antimicrobial Potential: Chlorine-rich analogs (e.g., CAS 339024-51-0) align with known halogenated antimicrobial agents, though efficacy requires validation .
- Drug Development : The 4-fluorophenyl and 4-methoxyphenyl variants (CAS 338782-63-1 and 338977-35-8) are candidates for optimizing pharmacokinetic properties in lead optimization phases .
Biological Activity
1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known by its CAS number 242797-34-8, is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
- Molecular Formula : C14H12Cl2N2O2
- Molecular Weight : 311.16 g/mol
- CAS Number : 242797-34-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties, particularly its interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide exhibit antimicrobial properties. A study focusing on derivatives of pyridinecarboxamide reported significant antibacterial activity against Gram-positive bacteria, suggesting that the dichlorobenzyl moiety enhances this effect due to its electron-withdrawing nature, which stabilizes the active site interactions with bacterial enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and substitution patterns on the benzyl group significantly influence biological activity. The presence of the dichlorobenzyl group is crucial for enhancing lipophilicity and receptor binding affinity. Compounds lacking such substitutions often exhibit reduced activity .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of related compounds. For example:
- Compounds with similar structures were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests a potential for anticancer applications through mechanisms such as apoptosis induction and cell cycle arrest .
Animal Models
Animal studies have shown that derivatives of pyridinecarboxamide can modulate stress responses effectively. In one study, administration of a related compound resulted in decreased levels of adrenocorticotropic hormone (ACTH) in stressed rats, indicating a possible anxiolytic effect .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving cyclization and substitution reactions is typical for pyridinecarboxamide derivatives. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology can identify critical factors affecting yield and purity . For analogs, microwave-assisted synthesis has reduced reaction times by 30–50% while maintaining yields >85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the ¹H NMR signal for the N-methyl group (δ ~3.0–3.2 ppm) and the dihydropyridine ring protons (δ ~6.5–7.5 ppm). Compare with published data for analogous structures, such as 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (δ 5.31 ppm for -CH₂ in benzyl groups) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Monitor for impurities using high-resolution MS to confirm the molecular ion [M+H]⁺ .
Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?
- Methodological Answer : Perform shake-flask solubility tests in buffers (pH 1–10) and solvents (DMSO, ethanol, aqueous mixtures). For stability, use accelerated degradation studies (40°C/75% RH) with HPLC tracking. Polar aprotic solvents like DMSO enhance solubility but may require stabilization with antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions or biological systems?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on the electron-deficient pyridine ring and the 2,4-dichlorobenzyl group. Tools like Gaussian or ORCA can simulate transition states for nucleophilic attacks. For biological activity, use molecular docking (AutoDock Vina) to screen against target proteins, prioritizing residues with halogen-bonding potential .
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS fragmentation patterns and compare with databases (e.g., PubChem). For example, unintended oxidation of the dihydropyridine ring might produce a pyridine-6-one derivative, detectable via a carbonyl stretch at ~1680 cm⁻¹ in FTIR .
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and spiking experiments with authentic standards .
Q. What advanced reactor designs or process controls improve scalability for derivatives of this compound?
- Methodological Answer : Continuous-flow reactors with in-line analytics (e.g., PAT tools) enhance reproducibility for scaling dihydropyridine syntheses. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification steps by 20–40% .
Q. How can researchers elucidate the mechanistic role of the 2,4-dichlorobenzyl group in modulating biological or catalytic activity?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs with halogen substitutions (e.g., F, Br) and test in bioassays. The dichloro motif likely enhances lipophilicity (logP ~2.8) and target binding via hydrophobic interactions.
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in catalytic cycles, comparing with control compounds lacking the benzyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
